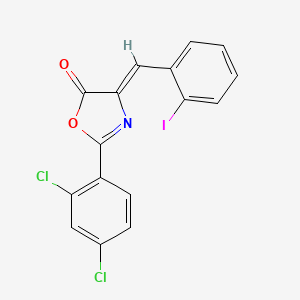![molecular formula C21H27N5O2 B4960507 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)
4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as MMV008138, is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells, as well as the replication and survival of parasites in malaria and tuberculosis. 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to target enzymes such as dihydroorotate dehydrogenase and phosphatidylinositol 3-kinase, which are essential for the growth and survival of cancer cells and parasites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine depend on the specific disease being studied. In cancer research, 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and inhibit the formation of new blood vessels that are essential for tumor growth. In malaria and tuberculosis research, 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to inhibit the replication and survival of parasites, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its potent activity against cancer cells and parasites, which makes it a promising candidate for the development of new drugs. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine include further studies on its mechanism of action, potential side effects, and efficacy in animal models and clinical trials. Additionally, 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine may be studied for its potential applications in other diseases, such as viral infections and neurodegenerative diseases.
Conclusion
In conclusion, 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, including the preparation of 4-(2-methylbenzoyl)-1-piperazine, which is then reacted with 6-methyl-2-chloro-4-pyrimidinamine to produce 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. The final product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, malaria, and tuberculosis. In cancer research, 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In malaria and tuberculosis research, 4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to have potent anti-parasitic activity and may be a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-5-3-4-6-18(16)20(27)25-7-9-26(10-8-25)21-22-17(2)15-19(23-21)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADHNRIQANLCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)
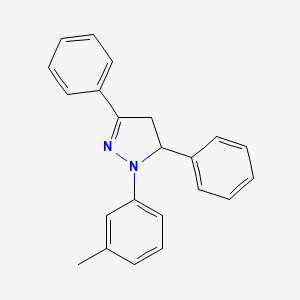
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
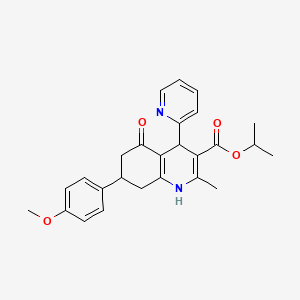
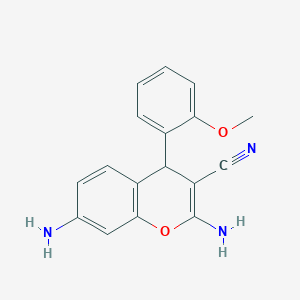
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
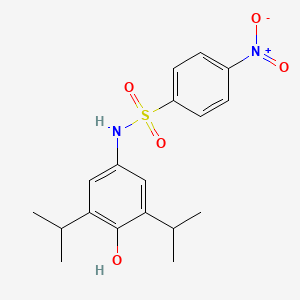
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)

